N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,5-dimethylbenzenesulfonamide
Description
N-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydrothiophene (thiolane) ring substituted with a 2-hydroxyethoxy group and a benzenesulfonamide moiety. The compound’s structure combines a sulfur-containing heterocycle with a polar hydroxyethoxy chain and a hydrophobic aromatic sulfonamide group.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-12-3-4-13(2)14(9-12)22(18,19)16-10-15(20-7-6-17)5-8-21-11-15/h3-4,9,16-17H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPJKNSFXCEXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCSC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesis, structural characteristics, and pharmacological implications based on available research findings.
Antimicrobial Properties
Thiophene derivatives, including compounds similar to this compound, have been documented to exhibit significant antimicrobial activity. Studies indicate that the sulfonamide group can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.
Anti-inflammatory Effects
Research suggests that compounds containing thiophene rings may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response.
Case Studies
- In vitro Studies : A study reported that a related thiophene derivative demonstrated effective inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell walls was highlighted as a key factor in its antimicrobial efficacy.
- In vivo Studies : Animal models have shown that similar compounds can reduce edema and inflammation in induced arthritis models, suggesting potential therapeutic applications in treating inflammatory diseases.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydrothiophene : Starting from commercially available thiophene derivatives.
- Alkylation Reaction : Introducing the hydroxyethoxy group through an alkylation reaction.
- Sulfonamide Formation : Reacting with sulfonyl chloride to form the sulfonamide linkage.
- Final Modifications : Adjusting substituents to achieve the desired biological activity.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide | 2310205-77-5 | Contains a sulfonamide group; similar biological activity expected. |
| Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 2689-70-5 | Exhibits different functional groups; used in medicinal chemistry studies. |
| Methyl 3-hydroxythiophen-2-carboxylate | 5118-06-9 | Simpler thiophene derivative; serves as a comparison point for reactivity and biological activity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron methyl ester , which are triazine-based sulfonylureas (see Table 1 ). However, key differences in core structure, substituents, and physicochemical properties distinguish its behavior and efficacy.
Table 1: Structural and Functional Comparison
Key Differences
In contrast, triazine-based sulfonylureas (e.g., metsulfuron-methyl) rely on nitrogen-rich cores for ALS inhibition . The hydroxyethoxy group increases water solubility compared to the methoxy/ethoxy groups in sulfonylureas, possibly improving environmental mobility .
Biological Activity: Sulfonylureas like metsulfuron-methyl inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The target compound’s benzenesulfonamide group may instead target other enzymes (e.g., carbonic anhydrase or dihydropteroate synthase), common in sulfonamide pharmacophores .
Stability and Metabolism :
- The tetrahydrothiophene ring may confer greater metabolic stability compared to triazine rings, which are prone to hydrolysis in acidic environments. This could extend the compound’s half-life in biological systems.
Research Findings and Hypotheses
- Synthetic Accessibility : The compound’s tetrahydrothiophene scaffold is synthetically challenging compared to triazine-based sulfonylureas, which are well-established in agrochemical synthesis .
- Ecotoxicity : The hydroxyethoxy group may reduce soil adsorption compared to purely hydrophobic sulfonylureas, posing different environmental risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
